molecular formula C13H24O3 B1237826 2-Keto tridecanoic acid

2-Keto tridecanoic acid

Cat. No.: B1237826
M. Wt: 228.33 g/mol
InChI Key: ICUSPHFFJKGZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-tridecanoic acid is a long-chain fatty acid.

Scientific Research Applications

Bacterial Oxidation and Degradation

  • Bacterial Oxidation of Methyl Ketones : Soil microorganisms, specifically a strain of Pseudomonas, were found to degrade 2-tridecanone into several products, including 1-undecanol, 1-decanol, and undecanoic acid, through a unique mechanism involving subterminal oxidation (Forney, Markovetz, & Kallio, 1967).
  • Oxidative Degradation Pathways : Another study also focused on the degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa, identifying a new intermediate, undecyl acetate, in this process (Forney & Markovetz, 1968).

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Research on the synthesis of dideuterated and monodeuterated tridecanoic acids at various positions was conducted, providing essential probes for biochemical studies on desaturases (Abad, Fabriàs, & Camps, 2000).
  • Crystal Structure Analysis : The crystal structure of 13-oxoisostearic acid, a related compound, was analyzed, providing insights into the molecular arrangement and stability (Dahlén, 1972).

Biochemical and Biotechnological Applications

  • Fatty Acid Oxidation : A study demonstrated the bacterial oxidation of a fatty acid alpha-ketol to 3(Z)-dodecendioic acid, offering physiological insights into plant lipid hydroperoxide metabolism (Schneider, Wein, Harmsen, & Schreier, 1997).
  • Metabolic Engineering for Production : Corynebacterium glutamicum was engineered for the growth-decoupled production of 2-ketoisovalerate, a related keto acid, demonstrating the potential for large-scale production of such compounds (Krause, Blombach, & Eikmanns, 2010).

Medical and Health Applications

Comparative Analysis and Synthesis Techniques

  • Chemical and Biochemical Synthesis : A comparative analysis of the chemical and biochemical synthesis of keto acids, including those related to 2-keto tridecanoic acid, was conducted, highlighting the advancements in microbial production techniques (Luo, Yu, Zeng, & Zhou, 2021).

Properties

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

2-oxotridecanoic acid

InChI

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-10-11-12(14)13(15)16/h2-11H2,1H3,(H,15,16)

InChI Key

ICUSPHFFJKGZCW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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